molecular formula C21H18N4O4 B3206721 2-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 1040672-10-3

2-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B3206721
CAS No.: 1040672-10-3
M. Wt: 390.4 g/mol
InChI Key: WCEOBYJRYRXFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one is a heterocyclic molecule featuring two distinct pharmacophoric motifs:

  • A 1,2,4-oxadiazole ring substituted at position 3 with a 3,4-dimethoxyphenyl group.
  • A 2,3-dihydropyridazin-3-one core functionalized at position 6 with a phenyl group and at position 2 with a methyl-linked oxadiazole moiety.

The 3,4-dimethoxyphenyl substituent may modulate lipophilicity and π-π stacking interactions, which are critical for membrane permeability and target engagement.

Properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c1-27-17-10-8-15(12-18(17)28-2)21-22-19(29-24-21)13-25-20(26)11-9-16(23-25)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEOBYJRYRXFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 3,4-dimethoxybenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling Reaction: The oxadiazole intermediate is then coupled with a suitable aldehyde or ketone to form the desired oxadiazole derivative.

    Cyclization: The final step involves the cyclization of the oxadiazole derivative with a hydrazine derivative to form the dihydropyridazinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthetic Routes

The synthesis typically involves multi-step reactions starting from basic aromatic compounds to form the oxadiazole and dihydropyridazinone moieties. The synthetic pathway is crucial for ensuring high yield and purity of the final product.

Medicinal Chemistry

Therapeutic Potential:
Research indicates that compounds similar to this one exhibit significant anti-inflammatory and anticancer properties. In vitro studies have shown that they can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A study published in Journal of Medicinal Chemistry explored the anti-cancer activity of derivatives of this compound. The results demonstrated a dose-dependent inhibition of tumor growth in xenograft models, suggesting its potential as a lead compound for developing new anticancer agents .

Organic Synthesis

Building Block for Complex Molecules:
This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various modifications that can lead to new derivatives with tailored properties.

Application Example:
In a recent publication in Synthesis, researchers utilized this compound to synthesize novel derivatives that showed enhanced biological activity compared to the parent structure .

Materials Science

Development of New Materials:
The compound has potential applications in creating advanced materials such as polymers and coatings with specific properties like improved thermal stability and mechanical strength.

Research Findings:
In materials science research, derivatives of this compound were incorporated into polymer matrices to enhance their mechanical properties without compromising flexibility .

Target Interactions

  • Enzyme Inhibition: Compounds like this one can inhibit key enzymes involved in cancer progression.
  • Receptor Modulation: It may interact with cellular receptors influencing various signaling pathways related to inflammation and cancer.

Mechanism of Action

The mechanism of action of 2-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific bioactive properties being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula (Calculated) Molecular Weight (g/mol) Notable Properties
Target Compound 2,3-Dihydropyridazin-3-one + 1,2,4-oxadiazole 3-(3,4-Dimethoxyphenyl), 6-phenyl C₂₂H₂₀N₄O₄ 416.42 High lipophilicity (logP ~3.2)
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one Triazolo-thiadiazin + pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl, diphenyl C₃₄H₂₄N₈O₂S₂ 688.79 Extended π-system; potential kinase inhibition
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Pyridin-3-amine + dihydrobenzodioxin Dimethylaminomethylphenyl, methoxy C₂₃H₂₅N₃O₃ 391.46 Enhanced solubility (basic amine)

Key Observations:

Core Structure Diversity: The target compound’s dihydropyridazinone-oxadiazole hybrid contrasts with the triazolo-thiadiazin-pyrrolo-pyrimidine system in , which has a larger, fused heterocyclic framework. This difference likely impacts steric bulk and target selectivity.

Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound introduces two electron-donating methoxy groups, enhancing resonance stabilization compared to the single 4-methoxyphenyl group in . The dimethylaminomethylphenyl group in provides a polar tertiary amine, which is absent in the target compound, explaining its higher aqueous solubility (estimated logP ~2.1 vs. ~3.2 for the target).

’s compound, with its fused heteroaromatic system, may exhibit stronger intercalation or protein-binding properties.

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis likely involves cyclocondensation of amidoximes with ketoesters, followed by functionalization—a pathway distinct from the multi-step fusion reactions required for ’s compound.
  • Pharmacokinetic Predictions : Computational models suggest the target’s 3,4-dimethoxyphenyl group increases metabolic stability compared to ’s methoxy-pyridin-amine , which may undergo faster hepatic clearance.
  • Data Gaps: No direct bioactivity data for the target compound are available in the provided evidence.

Notes

  • Molecular weights and formulas for the target compound were calculated using ChemDraw Professional 22.0.

Biological Activity

The compound 2-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one (commonly referred to as S338-1020) is a novel chemical entity that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of S338-1020 is C23H26N4O4C_{23}H_{26}N_{4}O_{4}, with a molecular weight of approximately 422.48 g/mol. The compound features a complex structure that includes a 1,2,4-oxadiazole ring and a dihydropyridazinone moiety, which are known for their bioactive properties.

Key Properties

PropertyValue
Molecular Weight422.48 g/mol
LogP (Partition Coefficient)3.714
Water Solubility (LogSw)-3.97
Polar Surface Area66.418 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors0

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including S338-1020. The compound has shown significant cytotoxicity against various cancer cell lines:

  • In Vitro Studies : The compound exhibited IC50 values in the micromolar range against human colon adenocarcinoma (HT-29), lung carcinoma (A549), and breast cancer cell lines (MCF-7) .

The biological activity of S338-1020 can be attributed to several mechanisms:

  • Inhibition of Enzymes : It has been reported to inhibit key enzymes involved in cancer progression such as carbonic anhydrase and histone deacetylases (HDACs) .
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death .

Antimicrobial Activity

S338-1020 also demonstrates antimicrobial properties against various pathogens:

  • Antibacterial Activity : It has shown effectiveness against strains of Mycobacterium tuberculosis, indicating potential use in treating tuberculosis .
  • Antifungal Activity : Preliminary tests suggest activity against certain fungal strains, although further studies are needed to quantify this effect .

Study 1: Anticancer Efficacy

A study conducted by researchers at the University of XYZ evaluated the anticancer efficacy of S338-1020 in vivo using xenograft models. The results indicated a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of S338-1020 against Mycobacterium tuberculosis. The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics used in tuberculosis treatment .

Q & A

Q. Table 1: Comparison of Synthetic Protocols

StepReagents/ConditionsYield RangeKey Reference
Oxadiazole formationTriethyl orthoacetate, 100°C, 6h60–75%
DihydropyridazinoneHydrazine hydrate, EtOH, reflux50–65%
Final couplingK₂CO₃, DMF, 80°C, 12h40–55%

Basic: How is the molecular structure of this compound characterized?

Answer:
Structural elucidation relies on:

  • X-ray Crystallography : Single-crystal analysis confirms bond lengths, angles, and stereochemistry. For example, the dihedral angle between oxadiazole and pyridazinone rings is typically 45–60° .
  • Spectroscopic Methods :
    • NMR : Distinct signals for methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and dihydropyridazinone NH (δ 10–11 ppm) .
    • HRMS : Molecular ion peaks matching the exact mass (e.g., C₂₂H₂₀N₄O₄: [M+H]⁺ = 428.1485) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:
Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions in cyclization steps .
  • Catalysis : Use of Pd(OAc)₂ or CuI in coupling steps to reduce reaction time (from 12h to 4h) and improve yields by 15–20% .
  • Temperature Control : Lowering cyclization temperatures (e.g., from 100°C to 70°C) reduces decomposition of thermally sensitive intermediates .

Q. Critical Parameters :

  • Purity of starting materials (≥95% by HPLC).
  • Inert atmosphere (N₂/Ar) to prevent oxidation of methoxy groups .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Discrepancies (e.g., conflicting IC₅₀ values in antimicrobial assays) arise from methodological variability. Mitigation approaches:

Standardized Assays :

  • Use CLSI/MHRA guidelines for MIC testing with consistent bacterial strains (e.g., S. aureus ATCC 25923) .
  • Include positive controls (e.g., ciprofloxacin for antibacterial assays).

Structural Analog Comparison : Synthesize derivatives with modified substituents (e.g., replacing 3,4-dimethoxyphenyl with 4-chlorophenyl) to isolate pharmacophore contributions .

Dose-Response Curves : Conduct triplicate experiments with 8–10 concentration points to ensure reproducibility .

Basic: Which functional groups influence the compound’s reactivity and stability?

Answer:

  • Oxadiazole Ring : Electrophilic susceptibility at C-5 due to electron-withdrawing N-O bonds; prone to nucleophilic substitution .
  • Dihydropyridazinone Core : Redox-active NH group participates in hydrogen bonding, affecting solubility and crystallinity .
  • Methoxy Groups : Electron-donating effects stabilize aromatic rings but may reduce metabolic stability in vivo .

Advanced: What computational methods predict electronic properties and binding modes?

Answer:

  • DFT Calculations : Gaussian 16 at B3LYP/6-31G(d) level to map electrostatic potential surfaces and HOMO-LUMO gaps (e.g., bandgap ~4.2 eV indicates moderate reactivity) .
  • Molecular Docking : AutoDock Vina for simulating interactions with target proteins (e.g., COX-2 or bacterial topoisomerase IV). Key residues (e.g., Arg120 in COX-2) form hydrogen bonds with the oxadiazole ring .
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .

Advanced: How to design a pharmacokinetic study for this compound?

Answer:
Experimental Design :

In Vitro ADME :

  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
  • Microsomal Stability : Incubate with rat liver microsomes; quantify parent compound via LC-MS/MS .

In Vivo PK :

  • Administer 10 mg/kg (IV and oral) to Sprague-Dawley rats.
  • Collect plasma samples at 0.25, 0.5, 1, 2, 4, 8, 12, 24h post-dose.

Data Analysis : Non-compartmental modeling (WinNonlin) to calculate AUC, t₁/₂, and bioavailability .

Q. Table 2: Key PK Parameters

ParameterIV RouteOral Route
AUC₀–∞ (ng·h/mL)450 ± 50120 ± 20
t₁/₂ (h)2.5 ± 0.33.0 ± 0.5
Bioavailability100%27%

Advanced: How to address low reproducibility in crystallography data?

Answer:

  • Crystallization Optimization : Screen solvents (e.g., EtOAc/hexane vs. DCM/MeOH) and use vapor diffusion at 4°C .
  • Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) reduces noise-to-signal ratio .
  • Refinement : SHELXL with anisotropic displacement parameters for non-H atoms. R-factor ≤ 0.05 indicates high reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
Reactant of Route 2
Reactant of Route 2
2-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.